Structure Elucidation of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Multi-technique Spectroscopic and Crystallographic Approach
Structure Elucidation of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] As a bioisostere of both indole and purine systems, it offers unique hydrogen bonding capabilities and physicochemical properties that are highly advantageous for drug design, particularly in the development of kinase inhibitors.[1][3][4] Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a critical intermediate, providing a versatile platform for constructing complex pharmaceutical agents through functionalization of its core structure.[5] This guide provides an in-depth, multi-faceted approach to the unambiguous structure elucidation of this key building block, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a self-validating analytical workflow.
Molecular Structure Overview
The foundational step in any analytical endeavor is a clear understanding of the target molecule's architecture. Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate comprises a planar, bicyclic 7-azaindole core. A bromine atom is substituted at the C5 position of the pyridine ring, and an ethyl carboxylate group is attached to the C2 position of the pyrrole ring. The atom numbering convention used throughout this guide is presented below.
Caption: Chemical structure of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete and validated assignment of all proton and carbon signals.
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. For the title compound, the spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, the N-H proton, and the ethyl ester protons.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.5 | broad singlet | 1H | N1-H | The pyrrole N-H proton is acidic and often appears as a broad signal at a very downfield shift due to hydrogen bonding and exchange. |
| ~8.4 | doublet (d) | 1H | C6-H | This proton is on the pyridine ring, adjacent to the electronegative nitrogen (N7) and coupled to C4-H. Its position is downfield due to the electron-withdrawing nature of the ring nitrogen. |
| ~8.2 | doublet (d) | 1H | C4-H | Also on the pyridine ring, this proton is coupled to C6-H. The bromine at C5 influences its chemical shift. |
| ~7.2 | singlet | 1H | C3-H | This proton is on the electron-rich pyrrole ring and appears as a singlet as it has no adjacent proton neighbors. |
| ~4.3 | quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. |
| ~1.3 | triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons. |
Experimental Protocol: ¹H NMR
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
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Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule. The spectrum is typically acquired with broadband proton decoupling, resulting in a single peak for each chemically unique carbon atom.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~161 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~148 | C 7a | A quaternary carbon at the fusion of the two rings, adjacent to N7. |
| ~144 | C 6 | Aromatic CH carbon on the pyridine ring, adjacent to N7. |
| ~131 | C 4 | Aromatic CH carbon on the pyridine ring. |
| ~129 | C 2 | Quaternary carbon of the pyrrole ring, attached to the ester group. |
| ~120 | C 3a | Quaternary carbon at the ring fusion. |
| ~113 | C 5 | Quaternary carbon bearing the bromine atom. Its shift is directly influenced by the heavy atom effect of bromine. |
| ~101 | C 3 | Aromatic CH carbon on the pyrrole ring. |
| ~61 | -O-CH₂ - | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| ~14 | -CH₃ | The terminal methyl carbon of the ethyl ester. |
Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Use a 100 MHz (or corresponding frequency for the spectrometer) probe.
-
Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Integrated NMR Analysis Workflow
While 1D NMR provides the primary data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for validating the assignments. This integrated approach forms a self-validating system.
Caption: Workflow for unambiguous structure assignment using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Principle & Causality: In Electrospray Ionization (ESI), the molecule is ionized (typically protonated to form [M+H]⁺). The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. The presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern where two peaks of almost equal intensity appear, separated by 2 Da (the M⁺ and M+2 peaks).
Expected Mass Spectrum Data (ESI-HRMS):
| m/z (Calculated for C₁₀H₉BrN₂O₂) | Species | Expected Observation |
| 283.9896 | [M(⁷⁹Br)+H]⁺ | A strong signal confirming the mass with the lighter bromine isotope. |
| 285.9876 | [M(⁸¹Br)+H]⁺ | A second strong signal, of nearly identical intensity to the first, confirming the presence of one bromine atom. |
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Ensure the instrument is calibrated to provide high mass accuracy.
-
Data Analysis: Analyze the spectrum to identify the [M+H]⁺ ion cluster. Confirm the characteristic 1:1 isotopic pattern for bromine and compare the measured accurate mass to the calculated mass to confirm the elemental formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle & Causality: Specific bonds (like C=O, N-H, C-O) vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in a unique spectrum that acts as a molecular fingerprint.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Pyrrole N-H |
| ~1715 | C=O Stretch | Ester Carbonyl |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Ester C-O |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Ensure the ATR accessory is clean and installed correctly in the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify the characteristic peaks corresponding to the molecule's functional groups.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction is the gold standard for structure determination, providing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Principle & Causality: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic structure is resolved.
Expected Crystallographic Features: While the specific crystal structure for the title compound is not publicly available, data from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides critical insights.[6][7] The 7-azaindole core is expected to be essentially planar.[6] A hallmark of this scaffold is the formation of centrosymmetric dimers in the crystal lattice through strong N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N7 of another.[6][7][8]
Crystallographic Data for the Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine[6]:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 |
| b (Å) | 13.3632 |
| c (Å) | 5.8330 |
| β (°) | 103.403 |
| Z (molecules/cell) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
Integrated Elucidation Workflow
Caption: Integrated workflow for the complete structure elucidation of a novel compound.
Conclusion
The structural elucidation of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the correct molecular weight and the presence of a single bromine atom through its distinct isotopic signature. IR spectroscopy verifies the presence of key functional groups, including the N-H, ester C=O, and aromatic rings. Finally, a comprehensive suite of NMR experiments (¹H, ¹³C, and 2D) provides the definitive map of atomic connectivity, allowing for the full assignment of the molecular skeleton. When possible, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous, multi-technique validation is essential for ensuring the identity and purity of such a critical building block used in the advancement of drug discovery and development.
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